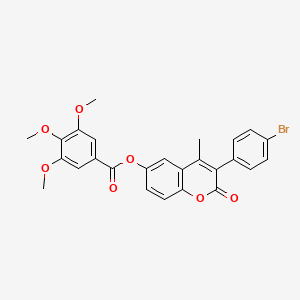
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of bromophenyl, chromen, and trimethoxybenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Synthesis of 4-bromophenyl derivative: The starting material, 4-bromophenyl, is synthesized through bromination of phenyl compounds using bromine in the presence of a catalyst.
Formation of chromen derivative: The 4-bromophenyl derivative is then reacted with methylated chromen under specific conditions to form the chromen ring structure.
Esterification with 3,4,5-trimethoxybenzoic acid: The final step involves esterification of the chromen derivative with 3,4,5-trimethoxybenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play a role in cell signaling and metabolism.
Pathway Modulation: It can modulate pathways involved in cell growth, apoptosis, and differentiation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 3,4,5-trimethoxybenzoate
- 3,4,5-trimethoxybenzoic acid derivatives
- Chromen derivatives
Uniqueness
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is unique due to its combination of bromophenyl, chromen, and trimethoxybenzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H21BrO7 |
|---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H21BrO7/c1-14-19-13-18(33-25(28)16-11-21(30-2)24(32-4)22(12-16)31-3)9-10-20(19)34-26(29)23(14)15-5-7-17(27)8-6-15/h5-13H,1-4H3 |
InChI Key |
QZAWRJAKSITIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















